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Compound of Interest

Compound Name: 6-Bromoisoquinoline

CAS Number: 34784-05-9 Molecular Formula: CoHsBrN

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,
and drug development professionals interested in 6-Bromoisoquinoline. This versatile
heterocyclic building block is a key intermediate in the synthesis of a wide array of biologically
active molecules, particularly in the fields of oncology and neuroscience.

Physicochemical Properties

6-Bromoisoquinoline is a solid at room temperature, typically appearing as an off-white to
light brown powder.[1] Its core structure consists of an isoquinoline ring system with a bromine
atom substituted at the 6-position, which is crucial for its reactivity in various cross-coupling

reactions.
Property Value Reference
Molecular Weight 208.06 g/mol (anhydrous) [1]

226.07 g/mol (monohydrate) [2]

CAS Number 34784-05-9 [1][3]
Melting Point 40 - 44 °C

Appearance Off-white to light brown powder

Purity >97%
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Synthesis of 6-Bromoisoquinoline

A common synthetic route to 6-Bromoisoquinoline involves a multi-step process starting from
4-bromobenzaldehyde. The general workflow for this synthesis is outlined below.
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Fig. 1: Synthetic workflow for 6-Bromoisoquinoline.

Experimental Protocol: Synthesis from 4-
Bromobenzaldehyde

This protocol is adapted from a known procedure for the synthesis of 6-Bromoisoquinoline.
Step 1: Imine Formation

o A mixture of 4-bromobenzaldehyde (1.0 eq) and amino acetaldehyde dimethyl acetal (1.0 eq)
in anhydrous toluene is refluxed using a Dean-Stark apparatus for 12 hours to remove water.

e The solvent is removed under reduced pressure to yield the crude imine intermediate.
Step 2: Cyclization and Aromatization
e The crude imine is dissolved in anhydrous dichloromethane (DCM).

» Trimethyl phosphite (1.1 eq) is added dropwise, and the mixture is stirred for 10 hours at
room temperature.

 After solvent evaporation, the residue is redissolved in anhydrous DCM and cooled to 0°C.
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 Titanium tetrachloride (4.0 eq) is added dropwise, and the reaction is heated to 40°C for 6
days.

e The reaction is quenched by pouring it into ice, and the pH is adjusted to 8-9 with 6N NaOH.

e The agueous layer is extracted with ethyl acetate. The organic layers are then extracted with
3M HCI.

e The acidic aqueous layer is neutralized to pH 7-8 with 3N NaOH and extracted with ethyl
acetate.

e The combined organic layers from the final extraction are dried over anhydrous sodium
sulfate, filtered, and concentrated.

e The crude product is purified by recrystallization from DCM/pentane to afford 6-
Bromoisoquinoline as a light brown solid.

Applications in Drug Discovery

The bromine atom at the 6-position of the isoquinoline ring makes it an excellent substrate for
palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This
allows for the introduction of a wide variety of aryl and heteroaryl groups, making it a valuable
intermediate in the synthesis of novel therapeutic agents.

Anticancer Agents

Derivatives of 6-Bromoisoquinoline have shown promise as anticancer agents. The
isoquinoline scaffold is present in many biologically active compounds, and modifications at the
6-position can lead to potent inhibitors of key signaling pathways in cancer, such as the
Epidermal Growth Factor Receptor (EGFR) pathway.
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Fig. 2: Inhibition of EGFR signaling by 6-Bromoisoquinoline derivatives.

Neuroprotective Agents

The isoquinoline alkaloid family, to which 6-Bromoisoquinoline belongs, is known for its
neuroprotective effects. These compounds can exert their effects through various mechanisms,
including the modulation of intracellular calcium levels and the protection of mitochondria.
Research into derivatives of 6-Bromoisoquinoline may lead to the development of novel

treatments for neurodegenerative diseases.

Key Experimental Protocols in Drug Discovery
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a fundamental reaction for the derivatization of 6-
Bromoisoquinoline. The following is a general protocol that can be adapted for specific
substrates.
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Fig. 3: Experimental workflow for Suzuki-Miyaura coupling.

Materials:
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6-Bromoisoquinoline (1.0 eq)

Aryl or heteroaryl boronic acid or ester (1.2 eq)
Palladium catalyst (e.g., Pd(dppf)Clz, 0.03 eq)
Base (e.g., Na2COs, 2.0 eq)

Degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio)

Procedure:

To a Schlenk flask, add 6-Bromoisoquinoline, the boronic acid, the palladium catalyst, and
the base.

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle
three times.

Add the degassed solvents via syringe.

Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction by TLC or
LC-MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and
water.

Separate the organic layer, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, and filter.
Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly

used to measure the cytotoxicity of potential anticancer compounds.
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Procedure:

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to
adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the synthesized 6-
Bromoisoquinoline derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and
a positive control (a known anticancer drug).

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4
hours to allow the formation of formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the
formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically
around 570 nm) using a microplate reader. The absorbance is proportional to the number of
viable cells.

Data Analysis: Calculate the half-maximal inhibitory concentration (ICso) value, which
represents the concentration of the compound that inhibits cell growth by 50%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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